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molecular formula C5H5BrS B1269912 4-Bromo-2-methylthiophene CAS No. 29421-92-9

4-Bromo-2-methylthiophene

Cat. No. B1269912
M. Wt: 177.06 g/mol
InChI Key: ABMUSXPGSSMPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378104B2

Procedure details

4-Bromo-2-methylthiophene (300 mg, 1.69 mmol) and triisopropyl borate (486 μL, 2.12 mmol) were dissolved in THF (1 mL) and the solution was vacuumed and filled with N2 3 times. The solution was cooled to −70° C. using an acetone/dry ice bath. 2.5 M of n-BuLi in hexane (1.0 mL, 2.54 mmol) was added drop wise and the mixture was stirred for an additional 30 minutes while the temperature was held at −70° C. The reaction mixture was allowed to warm up to −20° C. and 2 mL of 3 N HCl was added. When the mixture was warmed up to room temperature, two layers were separated. The water layer was neutralized to about pH 7, using 5 N NaOH. Both layers were extracted with EtOAc and washed with brine. The organic layer was dried over anhydrous Na2SO4. The material was not further purified and was used directly in the next step. MS (ESI): 143.05 [M+H]+; HPLC tR=1.30 min (HPLC: Anayltical—2 min).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
486 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:7])[S:5][CH:6]=1.[B:8](OC(C)C)([O:13]C(C)C)[O:9]C(C)C.N#N.[Li]CCCC.CCCCCC.Cl>C1COCC1>[CH3:7][C:4]1[S:5][CH:6]=[C:2]([B:8]([OH:13])[OH:9])[CH:3]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C=C(SC1)C
Name
Quantity
486 μL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 30 minutes while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held at −70° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to −20° C.
TEMPERATURE
Type
TEMPERATURE
Details
When the mixture was warmed up to room temperature
CUSTOM
Type
CUSTOM
Details
two layers were separated
EXTRACTION
Type
EXTRACTION
Details
Both layers were extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The material was not further purified
CUSTOM
Type
CUSTOM
Details
HPLC tR=1.30 min (HPLC: Anayltical—2 min)
Duration
2 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=CC(=CS1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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